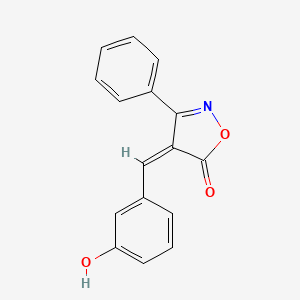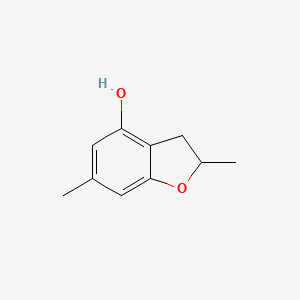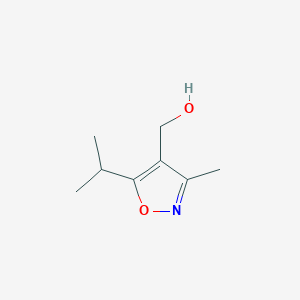
2-(4-Fluorostyryl)-1-methylquinolin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluorostyryl)-1-methylquinolin-1-ium iodide is a chemical compound with the molecular formula C18H15FIN It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is known for its unique structural features, which include a fluorostyryl group and a methylquinolinium core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorostyryl)-1-methylquinolin-1-ium iodide typically involves the reaction of 4-fluorostyrene with 1-methylquinolinium iodide. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like dichloromethane and catalysts such as palladium complexes. The reaction is usually conducted at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(4-Fluorostyryl)-1-methylquinolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinolinium core to a dihydroquinoline structure.
Substitution: The fluorostyryl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions to facilitate substitution.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Dihydroquinoline derivatives.
Substitution: Compounds with different substituents on the styryl group.
科学研究应用
2-(4-Fluorostyryl)-1-methylquinolin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with unique electronic and optical properties.
作用机制
The mechanism of action of 2-(4-Fluorostyryl)-1-methylquinolin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways and targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins.
相似化合物的比较
Similar Compounds
2-Styrylquinoline: Similar structure but lacks the fluorine atom.
1-Methylquinolinium iodide: Lacks the styryl group.
4-Fluorostyrene: Contains the fluorostyryl group but lacks the quinolinium core.
Uniqueness
2-(4-Fluorostyryl)-1-methylquinolin-1-ium iodide is unique due to the presence of both the fluorostyryl group and the methylquinolinium core. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C18H15FIN |
|---|---|
分子量 |
391.2 g/mol |
IUPAC 名称 |
2-[(E)-2-(4-fluorophenyl)ethenyl]-1-methylquinolin-1-ium;iodide |
InChI |
InChI=1S/C18H15FN.HI/c1-20-17(12-8-14-6-10-16(19)11-7-14)13-9-15-4-2-3-5-18(15)20;/h2-13H,1H3;1H/q+1;/p-1/b12-8+; |
InChI 键 |
WCDFZLNNQXOVSZ-MXZHIVQLSA-M |
手性 SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)F.[I-] |
规范 SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC=C(C=C3)F.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


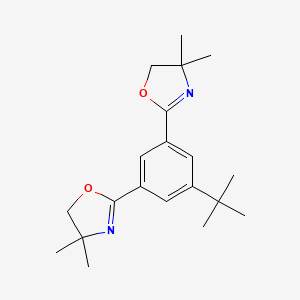

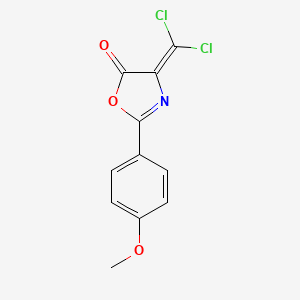
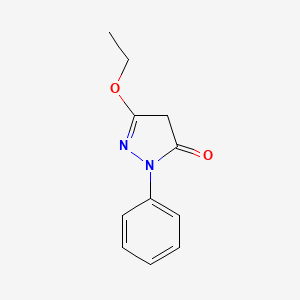
![3-(2-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15207584.png)

![3-(2-(Ethoxycarbonyl)benzo[d]oxazol-6-yl)acrylic acid](/img/structure/B15207599.png)

![2-(Aminomethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B15207613.png)
![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbaldehyde](/img/structure/B15207619.png)
